molecular formula C10H6Cl2FNO B15094160 2,4-Dichloro-6-fluoro-7-methoxyquinoline

2,4-Dichloro-6-fluoro-7-methoxyquinoline

Cat. No.: B15094160
M. Wt: 246.06 g/mol
InChI Key: IVBOMALKVUSRLD-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluoro-7-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-fluoro-7-methoxyquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-6-fluoroaniline with methoxy-substituted reagents in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as acetonitrile, with temperatures ranging from 65°C to 85°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluoro-7-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-coupling: Palladium or nickel catalysts in the presence of ligands and base.

Major Products

The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

2,4-Dichloro-6-fluoro-7-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluoro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-fluoroquinoline
  • 2,4-Dichloro-6,7-dimethoxyquinazoline
  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline

Uniqueness

2,4-Dichloro-6-fluoro-7-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and bioavailability, while the fluorine atom increases its metabolic stability and binding affinity .

Properties

Molecular Formula

C10H6Cl2FNO

Molecular Weight

246.06 g/mol

IUPAC Name

2,4-dichloro-6-fluoro-7-methoxyquinoline

InChI

InChI=1S/C10H6Cl2FNO/c1-15-9-4-8-5(2-7(9)13)6(11)3-10(12)14-8/h2-4H,1H3

InChI Key

IVBOMALKVUSRLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)F

Origin of Product

United States

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